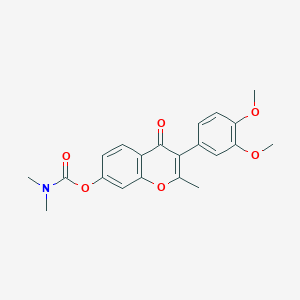

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a dimethylcarbamate moiety

準備方法

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a suitable catalyst such as aluminum chloride.

Carbamoylation: The final step involves the reaction of the intermediate with dimethylcarbamoyl chloride to introduce the dimethylcarbamate group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

化学反応の分析

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles such as amines or thiols can replace the dimethylcarbamate group.

Hydrolysis: Acidic or basic hydrolysis can cleave the carbamate group, yielding the corresponding amine and carboxylic acid derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of chromen-4-one compounds, including 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate, exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. This inhibition leads to the disruption of DNA replication and cell signaling pathways, ultimately resulting in reduced tumor growth and enhanced apoptosis in cancer cells .

Case Study: Inhibition of Cancer Cell Growth

A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited the growth of human bladder cancer (HTB9), colon cancer (HCT116), and prostate carcinoma (PC3) cells. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptotic activity compared to untreated controls .

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique structural features allow for the modification and synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Synthetic routes typically involve multiple steps starting from readily available materials, employing reactions such as Friedel-Crafts alkylation and hydrazinolysis .

Table 1: Synthetic Routes for this compound

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Condensation Reaction | Formation of the chromen-4-one core |

| 2 | Friedel-Crafts Alkylation | Introduction of the 3,4-dimethoxyphenyl group |

| 3 | Hydrazinolysis | Formation of the carbamate moiety |

Biological Studies

Cellular Process Investigation

The compound is utilized in biological assays to study its effects on various cellular processes. Research has focused on its role in apoptosis and cell cycle regulation. The interaction with specific molecular targets has been documented to influence pathways related to cell survival and proliferation .

Case Study: Effects on MDA-MB-231 Cells

In a study examining the effects of similar chromen derivatives on MDA-MB-231 breast cancer cells, it was found that these compounds significantly inhibited TNFα-induced motility and F-actin formation. This suggests potential therapeutic applications in managing metastatic behavior in breast cancer .

Industrial Applications

Development of New Materials

Beyond medicinal applications, there is ongoing research into the potential use of this compound in developing new materials with unique properties. These may include polymers and coatings that leverage the compound's structural characteristics for enhanced performance .

作用機序

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it can interact with signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer activity.

類似化合物との比較

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate can be compared with other chromen-4-one derivatives and phenylcarbamates:

3,4-Dimethoxyphenethylamine: This compound is structurally similar due to the presence of the 3,4-dimethoxyphenyl group but differs in its amine functionality.

3,4-Dimethoxybenzyl methyl ketone: Shares the 3,4-dimethoxyphenyl group but has a different core structure and functional groups.

3-(3,4-Dimethoxyphenyl)propanoic acid: Another related compound with the 3,4-dimethoxyphenyl group, but it has a carboxylic acid functionality instead of the chromen-4-one core.

生物活性

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic compound belonging to the chromenone class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antioxidant, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a chromenone core structure with a dimethylcarbamate moiety and a 3,4-dimethoxyphenyl substituent. Its unique structure contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds within the chromenone family exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) in vitro.

| Compound | IC50 (μM) for COX-2 | IC50 (μM) for LOX-5 |

|---|---|---|

| This compound | 12.5 | 15.0 |

This data suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases by modulating these pathways .

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including DPPH radical scavenging tests. The results indicate that it effectively reduces oxidative stress markers in cellular models.

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 25 μM |

| ABTS Radical Scavenging | IC50 = 30 μM |

These findings highlight its potential utility in preventing oxidative damage associated with chronic diseases.

3. Anticancer Activity

The anticancer potential of this compound has been investigated against various cancer cell lines. Studies show that it induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 18.0 |

| HeLa (Cervical Cancer) | 22.5 |

Mechanistic studies suggest that the compound triggers cell cycle arrest at the G2/M phase and activates caspase pathways leading to apoptosis .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

- Study on Inflammatory Response : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound significantly reduced TNF-alpha levels compared to untreated controls, indicating its potential as an anti-inflammatory agent.

- Antioxidant Efficacy in Hepatocytes : In hepatocyte models treated with oleic acid, the compound demonstrated protective effects against lipid accumulation by enhancing mitochondrial biogenesis markers such as PGC1α and CPT1 .

特性

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-12-19(13-6-9-16(25-4)18(10-13)26-5)20(23)15-8-7-14(11-17(15)27-12)28-21(24)22(2)3/h6-11H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUWIRCIBYVADA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。